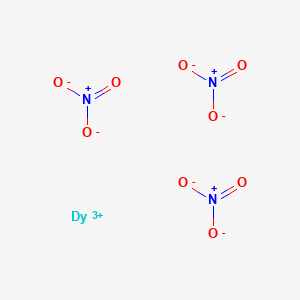
Dysprosium nitrate
Übersicht
Beschreibung
Dysprosium Nitrate is an inorganic compound, a salt of dysprosium and nitric acid with the chemical formula Dy(NO3)3 . It forms yellowish crystals and dissolves in water . It is used in chemical synthesis, especially in the preparation of other dysprosium compounds or materials . It also has specialized uses in ceramics, glass, phosphors, lasers, and Dysprosium Metal halide lamp .
Synthesis Analysis
Dysprosium Nitrate can be synthesized by the action of nitrogen dioxide on dysprosium (III) oxide . Another method involves the combustion method, which involves the exothermic reaction between an oxidizer such as metal nitrates and organic fuel, like urea (H2NCONH2), carbohydrazide (CO(NHNH2)2), or glycine (C2H5NO2) .Molecular Structure Analysis
The molecular formula of Dysprosium Nitrate is DyN3O9 . Each of the Dy (III) ions is coordinated by ten oxygen atoms of three nitrate groups .Chemical Reactions Analysis
The thermal decomposition of dysprosium nitrate is a complex process. It begins with the simultaneous condensation of the initial monomer Dy(NO3)3·6H2O into a cyclic hexamer 6[Dy(NO3)3·6H2O]. This cluster gradually loses water and nitric acid, and intermediate oxynitrates Dy6O7(NO3)4·6H2O and Dy6O8(NO3)2·5H2O are formed .Physical And Chemical Properties Analysis
Dysprosium Nitrate forms yellowish crystals . It forms a crystalline hydrate of the composition, which melts in its own crystallization water at 88.6 °C . It is soluble in water and ethanol, and is hygroscopic . The molar mass of Dysprosium Nitrate is 348.51 .Wissenschaftliche Forschungsanwendungen
Distribution and Extraction
Dysprosium nitrate's role in the extraction of dysprosium from aqueous phases has been studied. It forms a complex in organic phases which is key to its distribution and extraction processes (Hayden, Gerow & Davis, 1974).
Thermolysis Mechanism
The thermal decomposition of dysprosium nitrate is complex, involving multiple steps and leading to the formation of dysprosium oxide. This process has implications for material sciences and chemical engineering (Melnikov et al., 2015).
Magnetic Properties
Research shows that changing the position of coordinating nitrates around dysprosium ions significantly affects the magnetic properties of dysprosium compounds. This is important for applications in magnetism and materials science (Ma et al., 2017).
Adsorption and Recovery
Dysprosium nitrate's interaction with expanded vermiculite has been studied for dysprosium recovery. This is crucial in resource recovery and environmental applications (Brião, Silva & Vieira, 2021).
Photocatalytic Applications
The use of dysprosium nitrate in synthesizing dysprosium oxide nanoparticles has shown enhanced photocatalytic degradation of pollutants. This is significant for environmental cleanup and sustainable technology (Safari-Amiri et al., 2017).
Interface Adhesion Improvement
Studies have demonstrated dysprosium's ability to improve interface adhesion in materials, which is important in material sciences and engineering applications (Zhang, Guo, Gong & Xu, 2013).
Phase Composition Research
Research on the phase composition in Dy-Sn-O systems, where dysprosium nitrate is involved, provides insights into materials used in high-tech industries (Malinovskaya, Lysak, Zhek & Kuznetsova, 2017).
Sonochemical Synthesis
The sonochemical synthesis of dysprosium nickelate nanocomposites using metal nitrates, including dysprosium nitrate, is explored for its photocatalytic applications (Yousefi, Sobhani, Alshamsi & Salavati‐Niasari, 2021).
Nanoparticle Manufacture
Dysprosium oxide nanoparticles, derived from dysprosium nitrate, have been prepared for their photoluminescent properties, crucial in optoelectronics and photonics (Zelati, Amirabadizadeh, Kompany, Salamati & Sonier, 2013).
Magnetic and Luminescent Properties
The magnetic and luminescent properties of dysprosium complexes, involving dysprosium nitrate, offer potential in advanced material applications (Campbell et al., 2014).
Nanocrystalline Powders
The synthesis of dysprosium oxide nanocrystalline powders from nitrate solutions has implications for nanotechnology and materials science (Pashkov et al., 2016).
Luminescence in AlN
Investigations into the luminescence of dysprosium in aluminum nitride, prepared from dysprosium nitrate, are significant for optoelectronic applications (Han et al., 2007).
Wirkmechanismus
Safety and Hazards
Dysprosium Nitrate is a strong oxidizing agent and readily ignites on contact with organic substances . It may intensify fire, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Zukünftige Richtungen
Dysprosium Nitrate has potential applications in the field of optoelectronics and photonics . The dysprosium ion effect on the structural, optical, series, and parallel capacitance and their series resistance of epoxy resin polymer composite (ERPC) panels incorporated with the variation in wt% of dysprosium ions has been studied . The prepared ERPC panels doped with dysprosium ion filler samples are promising materials for practical use as transducer material devices .
Eigenschaften
IUPAC Name |
dysprosium(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Dy.3NO3/c;3*2-1(3)4/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVENVBCPDCQQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
DyN3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35725-30-5 (hexahydrate), 93918-70-8 (ammonium salt), 93918-71-9 (magnesium salt) | |
| Record name | Dysprosium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60890646 | |
| Record name | Nitric acid, dysprosium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dysprosium nitrate | |
CAS RN |
10143-38-1 | |
| Record name | Dysprosium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, dysprosium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitric acid, dysprosium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dysprosium trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)

